molecular formula C9H10N4OS2 B7515481 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

Cat. No. B7515481
M. Wt: 254.3 g/mol
InChI Key: IUJGBQPGVCGWMF-UHFFFAOYSA-N
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Description

4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide (EMT) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide is not fully understood. However, it has been proposed that 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide may exert its effects by inhibiting various enzymes and signaling pathways, such as cyclooxygenase-2, phospholipase A2, and nuclear factor-kappa B. 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide is also stable under various conditions, such as high temperature and pH. However, 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has some limitations. It is insoluble in water and requires the use of organic solvents for dissolution. In addition, 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has low bioavailability and may require the use of drug delivery systems to improve its efficacy.

Future Directions

There are several future directions for the study of 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide. One area of research is the development of novel drug delivery systems for 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide to improve its bioavailability and efficacy. Another area of research is the investigation of the potential use of 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide in combination with other drugs for the treatment of various diseases. Furthermore, the study of the mechanism of action of 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide and its effects on various signaling pathways and enzymes may provide insights into the development of new drugs for the treatment of diseases.

Synthesis Methods

4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 5-methyl-1,3-thiazole-2-amine with ethyl chloroformate and thiocarbohydrazide. This reaction leads to the formation of 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide, which can be further purified using various techniques, such as recrystallization and column chromatography.

Scientific Research Applications

4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antifungal, and antibacterial properties. In addition, 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has been found to be effective in treating various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. 4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide has also been studied for its potential use in agriculture as a plant growth regulator and pesticide.

properties

IUPAC Name

4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c1-3-6-7(16-13-12-6)8(14)11-9-10-4-5(2)15-9/h4H,3H2,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJGBQPGVCGWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

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